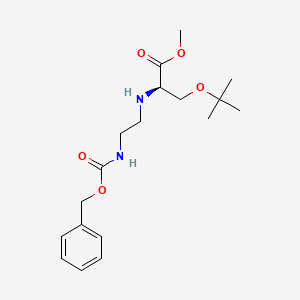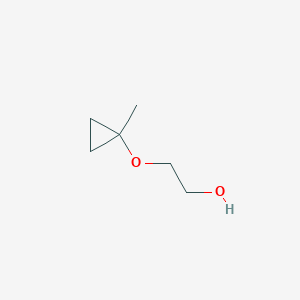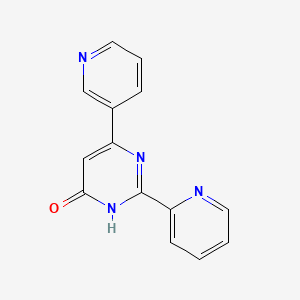![molecular formula C16H24N2O7 B8469522 Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate](/img/structure/B8469522.png)
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of an appropriate oxazole derivative with bis[(1,1-dimethylethoxy)carbonyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as chromatography and crystallization are also common to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in the formation of the corresponding methyl ester.
科学研究应用
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of proteins.
相似化合物的比较
Similar Compounds
- Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]oxy]ethyl]-4-fluoro-, methyl ester
- (1S,3R,4R)-3-[(tert-Butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic Acid Ethyl Ester
- (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid
Uniqueness
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate is unique due to its specific oxazole ring structure and the presence of bis[(1,1-dimethylethoxy)carbonyl]amino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
分子式 |
C16H24N2O7 |
|---|---|
分子量 |
356.37 g/mol |
IUPAC 名称 |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O7/c1-8-22-11(19)10-9-23-12(17-10)18(13(20)24-15(2,3)4)14(21)25-16(5,6)7/h9H,8H2,1-7H3 |
InChI 键 |
AZOGRYMJFHKVCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=COC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


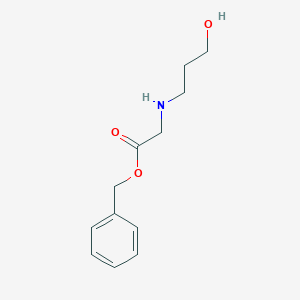
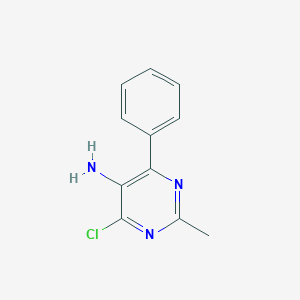
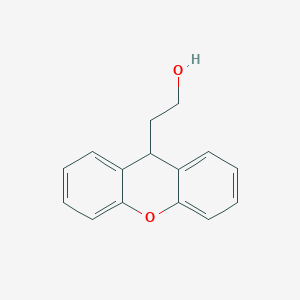
![t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane](/img/structure/B8469480.png)
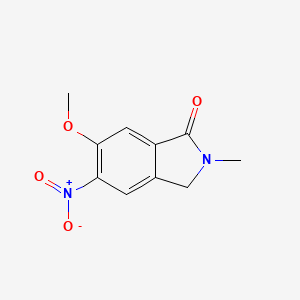
![3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol](/img/structure/B8469492.png)
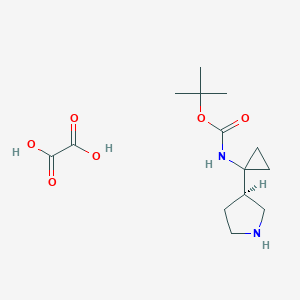
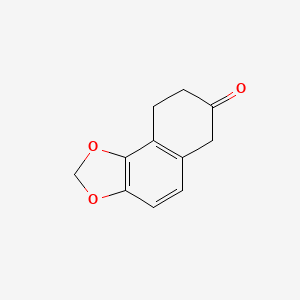
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)
![2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid](/img/structure/B8469530.png)

